5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide
Description
The compound 5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is a pyrimidine-based molecule featuring a chloro-substituted pyrimidine core, an ethylsulfanyl group at position 2, and a sulfonamide-linked phenyl group substituted with a 2-methylpiperidin-1-yl moiety. Below, we compare this compound with structurally related pyrimidine derivatives to highlight key differences in substituents, physicochemical properties, and inferred pharmacological behavior.
Properties
Molecular Formula |
C19H23ClN4O3S2 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O3S2/c1-3-28-19-21-12-16(20)17(23-19)18(25)22-14-7-9-15(10-8-14)29(26,27)24-11-5-4-6-13(24)2/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,25) |
InChI Key |
AIZHCJGHDJQVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfanyl groups. The final steps involve the attachment of the carboxamide group and the phenyl ring with the sulfonyl and piperidine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The table below summarizes structural differences among the target compound and its analogues:
Physicochemical and Pharmacokinetic Inferences
Solubility :
- The target compound’s sulfonamide group and 2-methylpiperidine moiety enhance solubility in aqueous environments, particularly under acidic conditions (e.g., physiological pH) due to protonation of the piperidine nitrogen .
- In contrast, the 2-methoxyphenyl analogue () lacks a sulfonamide, relying on methoxy-mediated hydrogen bonding for solubility, which may limit bioavailability.
The methylsulfanyl group in offers lower hydrophobicity than ethylsulfanyl, balancing permeability and solubility.
Hydrogen Bonding and Target Interactions: The sulfamoylphenyl group in and facilitates hydrogen bonding with enzymatic targets, a feature absent in the non-sulfonamide analogue (). The 2-methylpiperidine in the target compound may engage in cation-π interactions or serve as a hydrogen-bond donor/accepto.
Crystallographic Stability :
- Compounds with sulfonamide linkers (e.g., target compound, ) exhibit stable crystal packing via intermolecular hydrogen bonds (N–H···O and C–H···π interactions), as observed in related sulfonamide-pyrimidine structures .
Biological Activity
5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide, with the CAS number 879931-54-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanism of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 455.0 g/mol. The structure includes a pyrimidine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃ClN₄O₃S₂ |
| Molecular Weight | 455.0 g/mol |
| CAS Number | 879931-54-1 |
Research indicates that this compound may interact with multiple biological pathways. The presence of the piperidine and sulfonyl groups suggests potential interactions with neurotransmitter systems, while the pyrimidine structure is known for its role in nucleic acid metabolism.
Inhibition of Kinase Activity
A study highlighted the compound's ability to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cellular growth and survival. Specifically, it demonstrated an IC50 value of approximately 3.1 µM for PI3Kδ, indicating significant inhibitory activity in vitro .
Anticancer Potential
The compound has shown promise in preclinical models for anticancer activity. In vitro studies suggest it can inhibit cell proliferation in various cancer cell lines. For example, it was tested against human cancer cell lines and exhibited cytotoxic effects that were dose-dependent.
Antimicrobial Activity
Preliminary assessments have indicated that derivatives of similar compounds exhibit antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown effectiveness against Gram-positive bacteria and fungi .
Case Studies
- In Vitro Efficacy : A study evaluated the effects of the compound on human cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies using mouse models demonstrated significant tumor reduction when treated with this compound compared to controls, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
